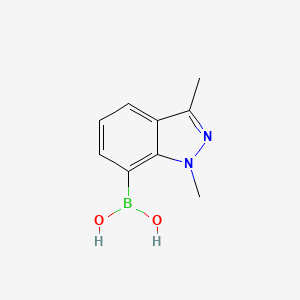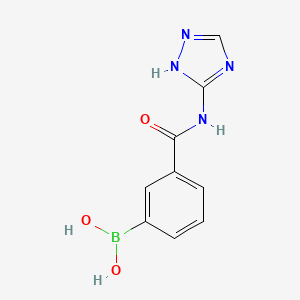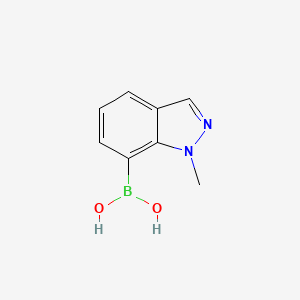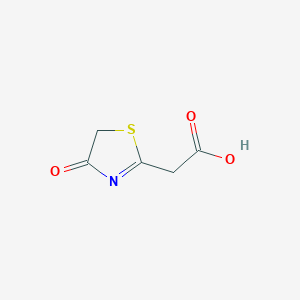![molecular formula C10H11F4NO B1386798 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine CAS No. 1019602-76-6](/img/structure/B1386798.png)
1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is used in the synthesis of biologically active molecules . Another compound, 4-(Trifluoromethoxy)phenylboronic acid, is used in the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. For 3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde, the InChI code is 1S/C9H6F4O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether is used as a co-solvent and additive for various battery systems .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, density, and refractive index. For example, the boiling point of a similar compound, 2-(2,2,2-Trifluoroethoxy)-1,1,1-trifluoroethane, is 62-63 ℃, its refractive index is 1.3, and its density is 1.404 g/mL at 25 ℃ .Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine . These factors could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.
Safety and Hazards
The safety and hazards of a compound depend on its properties and how it is handled. For example, 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYLIMVFYINLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)


![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)

![2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid](/img/structure/B1386722.png)





![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1386735.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)
